

Commercial suppliers of 3-Bromo-2-(trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-(trifluoromethyl)thiophene
Cat. No.:	B1346392

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An In-depth Technical Guide to **3-Bromo-2-(trifluoromethyl)thiophene** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of **3-Bromo-2-(trifluoromethyl)thiophene**, a key building block in medicinal chemistry and materials science. It covers commercial sourcing, key chemical properties, and a detailed synthetic protocol.

Introduction

3-Bromo-2-(trifluoromethyl)thiophene is a halogenated and trifluoromethylated heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional organic materials. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo-substituent provides a reactive handle for further chemical modifications, typically through cross-coupling reactions.

Chemical Properties

Property	Value
CAS Number	924818-17-7 [1] [2]
Molecular Formula	C5H2BrF3S [2]
Molecular Weight	231.03 g/mol [2]
Appearance	Clear Liquid [1]
Purity	Typically >95% [1]

Commercial Suppliers

A number of chemical suppliers offer **3-Bromo-2-(trifluoromethyl)thiophene**. The following table summarizes readily available information on some of these suppliers. Pricing is subject to change and may vary based on quantity and purity.

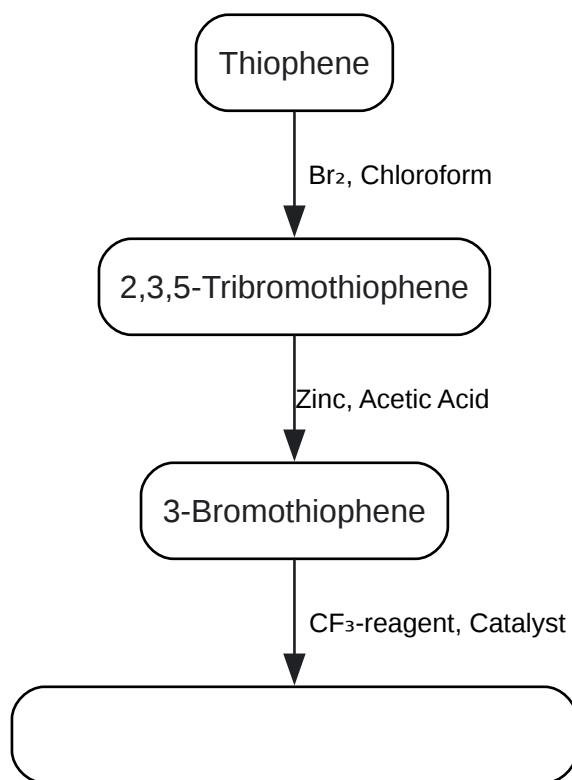
Supplier	Purity	Quantity	Price (EUR)
BLD Pharm	>97%	1g	Inquiry
5g	Inquiry		
Fluorochem	>95%	1g	€934.00 [1]
500mg	€599.00 [1]		
CymitQuimica	>95%	1g	€934.00 [1]
250mg	€395.00 [1]		

Synthesis of 3-Bromo-2-(trifluoromethyl)thiophene

The synthesis of **3-Bromo-2-(trifluoromethyl)thiophene** is not as straightforward as direct bromination of 2-(trifluoromethyl)thiophene due to the directing effects of the trifluoromethyl group. A common strategy involves the synthesis of 3-bromothiophene as a key intermediate, followed by trifluoromethylation. The synthesis of 3-bromothiophene itself requires a multi-step process to achieve the desired regiochemistry, as direct bromination of thiophene favors the 2- and 5-positions.[\[3\]](#)

Synthetic Pathway

A plausible synthetic pathway is outlined below. It starts with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. This is followed by a selective reductive debromination at the more reactive α -positions (2 and 5) to yield 3-bromothiophene.[4][5] The final step involves the introduction of the trifluoromethyl group at the 2-position.



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Caption: Synthetic pathway for **3-Bromo-2-(trifluoromethyl)thiophene**.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tribromothiophene

This procedure details the exhaustive bromination of thiophene.[4][5]

Materials:

- Thiophene

- Bromine
- Chloroform
- 2N Sodium hydroxide solution
- 95% Ethanol
- Potassium hydroxide
- Calcium chloride

Equipment:

- 5-L three-necked flask
- Mechanical stirrer
- Dropping funnel
- Gas outlet for hydrogen bromide
- Large pan for a cooling bath (cold tap water)
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.[\[5\]](#)
- Place the flask in a deep pan through which cold tap water is circulated to manage the exothermic reaction.[\[5\]](#)

- Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.[5]
- After the addition is complete, allow the reaction mixture to stand overnight at room temperature.[5]
- The following day, heat the mixture to 50°C for several hours.[5]
- Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize any remaining acid.[5]
- Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.[5]
- After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride.[5]
- Purify the crude 2,3,5-tribromothiophene by vacuum distillation.[5]

Step 2: Synthesis of 3-Bromothiophene

This procedure describes the selective reductive debromination of 2,3,5-tribromothiophene.[4]

Materials:

- 2,3,5-Tribromothiophene
- Zinc dust
- Acetic acid
- Water
- 10% Sodium carbonate solution
- Calcium chloride

Equipment:

- 5-L three-necked flask
- Efficient stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- To a 5-L, three-necked, round-bottomed flask equipped with an efficient stirrer, a reflux condenser, and a dropping funnel, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.[\[4\]](#)
- Heat the mixture to reflux with continuous stirring.[\[4\]](#)
- Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains the reflux (addition takes about 70 minutes).[\[4\]](#)
- After the addition is complete, apply heat and reflux the mixture for an additional 3 hours.[\[4\]](#)
- Arrange the condenser for downward distillation and distill the mixture until no more organic substance comes over with the water.[\[4\]](#)
- Separate the heavier organic layer, wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.[\[4\]](#)
- Dry the product over calcium chloride and fractionally distill to obtain pure 3-bromothiophene.[\[4\]](#)

Step 3: Synthesis of 3-Bromo-2-(trifluoromethyl)thiophene

This final step involves the trifluoromethylation of 3-bromothiophene. This can be achieved through various methods, including the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF_3I) or a Togni reagent in the presence of a suitable catalyst. The following is a general procedure and may require optimization.

Materials:

- 3-Bromothiophene
- (Trifluoromethyl)trimethylsilane (TMSCF_3)
- Potassium fluoride (KF) or Cesium fluoride (CsF)
- Copper(I) iodide (CuI)
- Aprotic polar solvent (e.g., DMF, NMP)

Equipment:

- Schlenk flask or similar reaction vessel for inert atmosphere reactions
- Magnetic stirrer
- Heating mantle with temperature control
- Standard glassware for workup and purification

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene, (trifluoromethyl)trimethylsilane (1.5-2.0 equivalents), potassium fluoride (2.0-3.0 equivalents), and copper(I) iodide (0.1-0.2 equivalents).
- Add a dry, degassed aprotic polar solvent such as DMF or NMP.
- Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-Bromo-2-(trifluoromethyl)thiophene**.

Spectroscopic Data

Characterization of **3-Bromo-2-(trifluoromethyl)thiophene** would typically involve NMR spectroscopy (^1H , ^{13}C , ^{19}F), mass spectrometry, and infrared spectroscopy. While a comprehensive set of spectra is not readily available in the public domain, typical chemical shifts and patterns can be predicted based on the structure.

Safety Information

3-Bromo-2-(trifluoromethyl)thiophene should be handled by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and may be harmful if ingested, inhaled, or absorbed through the skin. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [Commercial suppliers of 3-Bromo-2-(trifluoromethyl)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346392#commercial-suppliers-of-3-bromo-2-trifluoromethyl-thiophene]

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